molecular formula C6H14ClNO B3021614 4-Hydroxymethylpiperidine hydrochloride CAS No. 90748-01-9

4-Hydroxymethylpiperidine hydrochloride

Cat. No. B3021614
CAS RN: 90748-01-9
M. Wt: 151.63 g/mol
InChI Key: CPQFGECQYJPNCI-UHFFFAOYSA-N
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Description

4-Hydroxymethylpiperidine hydrochloride, also known as Piperidin-4-yl-methanol, is a chemical compound with the molecular formula C6H13NO . It is developed in R&D and has applications in the pharmaceutical industry .


Molecular Structure Analysis

The molecular structure of 4-Hydroxymethylpiperidine hydrochloride consists of six carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and one oxygen atom .


Physical And Chemical Properties Analysis

4-Hydroxymethylpiperidine hydrochloride is a solid substance . The boiling point is 118-120 °C/10 mmHg (lit.) and the melting point is 55-59 °C (lit.) . The molecular weight is 115.17 g/mol .

Scientific Research Applications

Safety and Hazards

4-Hydroxymethylpiperidine hydrochloride can cause severe skin burns and eye damage . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and wear protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

piperidin-4-ylmethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c8-5-6-1-3-7-4-2-6;/h6-8H,1-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPQFGECQYJPNCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30920202
Record name (Piperidin-4-yl)methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30920202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxymethylpiperidine hydrochloride

CAS RN

62302-28-7, 90748-01-9
Record name 4-Hydroxymethylpiperidinium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062302287
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 90748-01-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126908
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (Piperidin-4-yl)methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30920202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

105 g of 1-benzyl-4-piperidinemethanol hydrochloride, 2 l of ethanol and 12.5 g of palladinized charcoal are introduced into a Parr bottle, and a hydrogenolysis is performed at 50° C. under a pressure of 0.4 MPa. The mixture is filtered and the filtrate evaporated off under reduced pressure. 58.7 g of solid are obtained. Melting point: 128°-130° C.
Quantity
105 g
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxymethylpiperidine hydrochloride
Reactant of Route 2
4-Hydroxymethylpiperidine hydrochloride
Reactant of Route 3
4-Hydroxymethylpiperidine hydrochloride
Reactant of Route 4
4-Hydroxymethylpiperidine hydrochloride
Reactant of Route 5
4-Hydroxymethylpiperidine hydrochloride
Reactant of Route 6
4-Hydroxymethylpiperidine hydrochloride

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